5,7,8-Trimethoxy-2-methyl-4H-1-benzopyran-4-one
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Overview
Description
5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the flavonoid family. It is characterized by its chromen-4-one core structure with three methoxy groups at positions 5, 7, and 8, and a methyl group at position 2. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the methylation of hydroxyl groups on a flavonoid precursor using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or methanol under reflux conditions.
Industrial Production Methods
Industrial production of 5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives .
Scientific Research Applications
5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studies have explored its potential as an antioxidant and anti-inflammatory agent.
Medicine: Research indicates possible anticancer properties, making it a candidate for drug development.
Industry: It is used in the formulation of certain pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 5,7-Dihydroxy-3,6,8-trimethoxyflavone
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
5,7,8-Trimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxy groups enhance its stability and solubility, making it a valuable compound for various applications .
Properties
CAS No. |
1217-36-3 |
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Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5,7,8-trimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7-5-8(14)11-9(15-2)6-10(16-3)12(17-4)13(11)18-7/h5-6H,1-4H3 |
InChI Key |
QSBDQGGAPMZFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
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